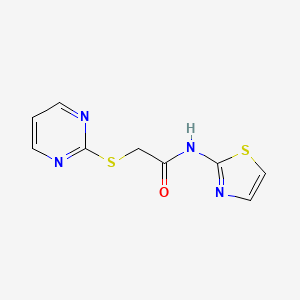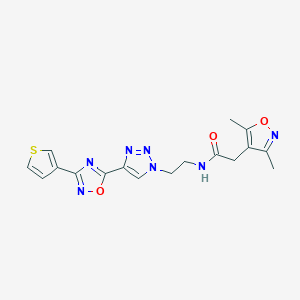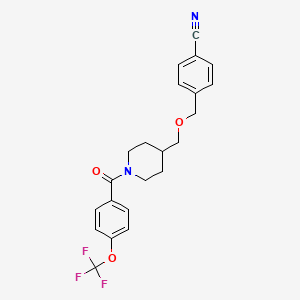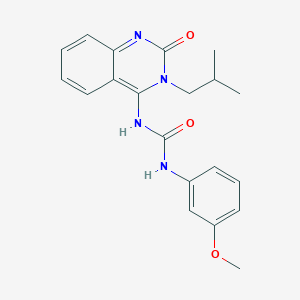![molecular formula C15H21N5O3 B2473693 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-48-7](/img/structure/B2473693.png)
2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, such as thrombosis, stroke, and cancer.
Aplicaciones Científicas De Investigación
Host-Guest Chemistry and Structural Characterization
Imidazole derivatives, such as the imidazole-containing bisphenol and its salts with various acids, have been structurally characterized to understand their host-guest chemistry and solid-state structures. These compounds exhibit extensive hydrogen-bonded structures, with electrostatic and weak interactions assisting the crystal packing. The study of such compounds provides insights into the interactions that govern molecular assembly and recognition, which are fundamental to developing materials with specific functions (Nath & Baruah, 2012).
Synthesis and Reactivity of Imidazole Derivatives
The synthesis and reactivity of imidazole derivatives have been explored through various chemical reactions. These studies contribute to the broader understanding of imidazole chemistry, offering potential pathways for creating new compounds with desired properties. For example, the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine showcases the versatility of imidazole compounds in organic synthesis (Mukherjee-Müller et al., 1979).
Spectroscopic Characterization and Computational Study
A detailed spectroscopic characterization and computational study of newly synthesized imidazole derivatives highlight their specific reactive properties. These studies provide valuable insights into the molecular structure and reactivity, guiding the design of compounds with tailored properties for various applications, including potential biological activities (Hossain et al., 2018).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, highlighting the potential of imidazole derivatives in developing fluorescence sensors for chemical detection. These findings open avenues for the use of imidazole-based compounds in sensing and detection technologies (Shi et al., 2015).
Gas Chromatographic Methods
The development of efficient and multiresidue gas chromatographic methods for trace-level analysis of imidazolinone herbicides showcases the application of dimethyl derivatives of imidazole in analytical chemistry. This research underscores the importance of imidazole derivatives in improving analytical methodologies for environmental and agricultural monitoring (Anisuzzaman et al., 2000).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-9(2)20-10(3)8-19-11-12(16-14(19)20)17(4)15(22)18(13(11)21)6-7-23-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLMGDUYBWYNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-isopropyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)

![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)

![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B2473619.png)
![2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2473621.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2473623.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)


![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]prop-2-enamide](/img/structure/B2473630.png)

